N-(2-benzoyl-4-chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide
Overview
Description
N-(2-benzoyl-4-chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide is a useful research compound. Its molecular formula is C23H21ClN2O2 and its molecular weight is 392.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Interactions
The molecular structure of related compounds, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide, has been characterized to demonstrate V-shaped molecules with various intermolecular interactions, like N–H···O, N–H···N, N–H···F, and C–H···N hydrogen bonds. These interactions contribute to the formation of three-dimensional arrays, showcasing the compound's potential in structural chemistry and material science (Boechat et al., 2011).
Photovoltaic and Non-Linear Optical Applications
Compounds similar to the target molecule have been studied for their vibrational spectra, electronic properties, and potential applications in dye-sensitized solar cells (DSSCs). They exhibit good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications. Additionally, their non-linear optical (NLO) activity has been investigated, revealing significant hyperpolarizability values, hinting at their utility in NLO applications. Molecular docking studies with proteins like Cyclooxygenase 1 (COX1) have also been conducted, indicating potential biological interactions (Mary et al., 2020).
Central Nervous System Agent Evaluation
Analogous compounds of N-(2-benzoyl-4-chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide have been synthesized and evaluated as central nervous system (CNS) agents. Molecular docking studies revealed their correct docking into the GABAA receptor, indicating potential therapeutic applications in the CNS field. The bioavailability and drug-likeness of these compounds have been predicted and require future optimization, signifying their prospective use in pharmacology (Verma et al., 2017).
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-[[(1S)-1-phenylethyl]amino]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O2/c1-16(17-8-4-2-5-9-17)25-15-22(27)26-21-13-12-19(24)14-20(21)23(28)18-10-6-3-7-11-18/h2-14,16,25H,15H2,1H3,(H,26,27)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOBKRYJEBKVCY-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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